S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate
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Overview
Description
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate is an organic compound characterized by the presence of a chloro-substituted phenol group, a carbamothioate group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate typically involves the reaction of 4-chloro-2-hydroxybenzyl chloride with ethyl isothiocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroxyphenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the carbamothioate group can interact with thiol groups in proteins. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-hydroxybenzyl chloride
- Ethyl isothiocyanate
- 4-Chloro-2-hydroxyphenyl isothiocyanate
Uniqueness
S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate is unique due to the presence of both a chloro-substituted phenol group and a carbamothioate group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
64917-80-2 |
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Molecular Formula |
C10H12ClNO2S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
S-[(4-chloro-2-hydroxyphenyl)methyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-12-10(14)15-6-7-3-4-8(11)5-9(7)13/h3-5,13H,2,6H2,1H3,(H,12,14) |
InChI Key |
HDYVNVBOZGQAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)SCC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
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